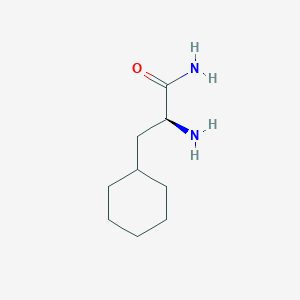

(S)-2-Amino-3-cyclohexylpropanamide

Vue d'ensemble

Description

(S)-2-Amino-3-cyclohexylpropanamide is an organic compound with the molecular formula C9H18N2O It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-3-cyclohexylpropanamide typically involves the following steps:

Starting Material: The synthesis begins with cyclohexylamine, which is commercially available.

Formation of Intermediate: Cyclohexylamine is reacted with an appropriate aldehyde or ketone to form an imine intermediate.

Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine.

Amidation: The resulting amine is then reacted with an acyl chloride or anhydride to form the final product, this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure hydrogenation, and advanced purification techniques such as crystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions: (S)-2-Amino-3-cyclohexylpropanamide can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.

Reduction: The amide group can be reduced to form the corresponding amine.

Substitution: The amine group can participate in nucleophilic substitution reactions to form derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or borane can be employed.

Substitution: Halogenating agents or alkylating agents can be used under appropriate conditions.

Major Products:

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted amides or amines.

Applications De Recherche Scientifique

(S)-2-Amino-3-cyclohexylpropanamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: It can be used in the study of enzyme-substrate interactions and protein-ligand binding studies.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of (S)-2-Amino-3-cyclohexylpropanamide involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the cyclohexyl group can interact with hydrophobic regions of proteins, affecting their activity and stability.

Comparaison Avec Des Composés Similaires

®-2-Amino-3-cyclohexylpropanamide: The enantiomer of (S)-2-Amino-3-cyclohexylpropanamide with different stereochemistry.

2-Amino-3-phenylpropanamide: A similar compound with a phenyl group instead of a cyclohexyl group.

2-Amino-3-methylbutanamide: A similar compound with a methyl group instead of a cyclohexyl group.

Uniqueness: this compound is unique due to its specific chiral configuration and the presence of a cyclohexyl group, which imparts distinct steric and electronic properties compared to its analogs. These properties can influence its reactivity and interactions with biological molecules, making it a valuable compound in various research and industrial applications.

Activité Biologique

(S)-2-Amino-3-cyclohexylpropanamide, also known as a cyclohexyl derivative of amino acid amides, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclohexyl group attached to an amino acid backbone. Its chemical formula is CHNO, and it presents as a white crystalline solid. The compound's structure is pivotal in determining its interactions with biological targets.

Research indicates that this compound exhibits several biological activities, notably:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For instance, in vitro assays have shown that it can reduce the viability of various cancer cell lines, including MCF-7 and HeLa cells, with IC values indicating effective growth inhibition.

- Neuroprotective Effects : There is emerging evidence that this compound may offer neuroprotective benefits, potentially through modulation of neurotransmitter systems or by reducing oxidative stress in neuronal cells.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The cyclohexyl group plays a significant role in enhancing lipophilicity and improving binding affinity to target proteins. Studies have shown that modifications to the cyclohexyl moiety can lead to substantial changes in potency against specific targets, such as BACE1 inhibitors.

| Modification | Effect on Activity | IC Value |

|---|---|---|

| Cyclohexyl to Methyl | Increased potency | 31 nM |

| Addition of o-Tolyl | Dramatic improvement | 120 nM |

Case Studies

- Anticancer Studies : In a recent study evaluating the anticancer properties of this compound, researchers found significant inhibition of cell proliferation in MCF-7 cells with an IC value of approximately 8.47 µM after 72 hours of treatment. The compound demonstrated a dose-dependent response, with viability decreasing significantly at higher concentrations.

- Neuroprotective Research : Another study explored the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. The results indicated that the compound could reduce apoptosis markers and enhance cell survival rates compared to untreated controls.

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound has not been extensively characterized; however, preliminary data suggest it undergoes metabolic processes similar to other amino acid derivatives. Safety assessments are crucial, especially considering potential side effects related to its use in therapeutic applications.

Future Directions

Further research is warranted to elucidate the full spectrum of biological activities associated with this compound. Investigating its potential as a therapeutic agent for cancer and neurodegenerative diseases could provide valuable insights into its applicability in clinical settings.

Propriétés

IUPAC Name |

(2S)-2-amino-3-cyclohexylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c10-8(9(11)12)6-7-4-2-1-3-5-7/h7-8H,1-6,10H2,(H2,11,12)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIMQFSSKEWEZKE-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)C[C@@H](C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70471627 | |

| Record name | 3-CYCLOHEXYL-L-ALANINE AMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70471627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145232-34-4 | |

| Record name | 3-CYCLOHEXYL-L-ALANINE AMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70471627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.